molecular formula C11H12ClNO3 B12443084 4-(4-Chloro-3-methoxyphenyl)morpholin-3-one

4-(4-Chloro-3-methoxyphenyl)morpholin-3-one

Cat. No.: B12443084
M. Wt: 241.67 g/mol
InChI Key: YPRBBWKUZPFTFQ-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methoxyphenyl)morpholin-3-one is an organic compound that belongs to the class of morpholinones It is characterized by the presence of a morpholine ring substituted with a 4-chloro-3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methoxyphenyl)morpholin-3-one typically involves the reaction of 4-chloro-3-methoxyaniline with ethyl chloroacetate, followed by cyclization to form the morpholinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methoxyphenyl)morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chloro-3-methoxyphenyl)morpholin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methoxyphenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-3-methoxyphenyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxy groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

4-(4-chloro-3-methoxyphenyl)morpholin-3-one

InChI

InChI=1S/C11H12ClNO3/c1-15-10-6-8(2-3-9(10)12)13-4-5-16-7-11(13)14/h2-3,6H,4-5,7H2,1H3

InChI Key

YPRBBWKUZPFTFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2=O)Cl

Origin of Product

United States

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